Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride
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Overview
Description
Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride is a chemical compound that features a cyclopentane ring substituted with a triazole group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group:
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the triazole or cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce various functional groups onto the triazole or cyclopentane ring.
Scientific Research Applications
Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine: The base compound without the dihydrochloride salt.
Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine monohydrochloride: A similar compound with a different salt form.
Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine acetate: A similar compound with an acetate salt.
Uniqueness
Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. The presence of the dihydrochloride salt can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
(1R,2S)-2-(1,2,4-triazol-4-yl)cyclopentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-6-2-1-3-7(6)11-4-9-10-5-11;;/h4-7H,1-3,8H2;2*1H/t6-,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRAPDKCJAMGS-VJBFUYBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=NN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=NN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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